molecular formula C56H52N2O8S2 B565858 Raloxifene Dimer CAS No. 618902-12-8

Raloxifene Dimer

Cat. No.: B565858
CAS No.: 618902-12-8
M. Wt: 945.158
InChI Key: YRRTXEHIDQKSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Raloxifene Dimer is a compound derived from Raloxifene, a selective estrogen receptor modulator. Raloxifene itself is widely used for the treatment and prevention of osteoporosis and breast cancer in postmenopausal women. The dimer form of Raloxifene is of interest due to its potential enhanced biological activities and unique chemical properties.

Mechanism of Action

Target of Action

Raloxifene is a selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . The primary role of these targets is to regulate the balance of estrogenic and anti-estrogenic effects in different tissues .

Mode of Action

Raloxifene acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It exhibits tissue-specific effects distinct from estradiol . In bone tissue, it acts like an estrogen agonist to prevent bone loss . In breast and uterine tissues, it has estrogen antagonist activity to block some estrogen effects .

Biochemical Pathways

Raloxifene’s action affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also demonstrates efficacy in treating viral infections by interacting with viral proteins and activating protective estrogen receptor-mediated mechanisms in the host cells .

Pharmacokinetics

Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes . About 95% of raloxifene and its glucuronide metabolites are bound to plasma proteins . Its bioavailability is 2% , and it has a half-life of 28 hours for a single dose and 33 hours for multiple doses .

Result of Action

The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women . It has a negligible effect on altering the development and progression of breast cancer itself .

Action Environment

The action, efficacy, and stability of raloxifene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration of apigenin with raloxifene resulted in an increase in the bioavailability of raloxifene . Furthermore, the efficacy of raloxifene against viral infections such as SARS-CoV-2 may vary depending on the specific viral strain .

Biochemical Analysis

Biochemical Properties

Raloxifene Dimer, like its parent compound raloxifene, interacts with various enzymes and proteins. It has been shown to have significant affinity for the Spike protein of SARS-CoV-2 . It also interacts with estrogen receptors, exerting both estrogenic and anti-estrogenic effects depending on the tissue .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to have a beneficial effect against viral infection due to its ability to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells . In addition, raloxifene has been shown to have effects on bone cells, helping to prevent and treat osteoporosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It does not directly affect Spike/ACE2 interaction or viral internalization in infected cell lines . It can also counteract Spike-mediated ADAM17 activation in human pulmonary cells . As a SERM, raloxifene exerts its effects through selective interaction with estrogen receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to control the release of raloxifene in in vitro studies . It has also been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to reduce blood pressure in hypertensive animals after ovarian hormone deprivation . It has also been shown to improve lumbar spine bone mineral density and attenuate total hip bone mineral density loss in a rabbit model of menopause .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively conjugated in rat intestine and liver microsomes, with intestinal metabolism playing a more important role in the presystemic metabolism than the liver .

Transport and Distribution

This compound is widely distributed in the tissues .

Subcellular Localization

It is known that the parent compound raloxifene is a selective estrogen receptor modulator, suggesting that it may be localized to areas of the cell where estrogen receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Raloxifene Dimer involves the dimerization of Raloxifene molecules. This can be achieved through various synthetic routes, including oxidative coupling reactions. One common method involves the use of a catalyst such as palladium on carbon in the presence of an oxidizing agent like hydrogen peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Raloxifene Dimer undergoes various chemical reactions, including:

    Oxidation: The dimer can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dimer back to its monomeric form.

    Substitution: The dimer can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Raloxifene Dimer has several scientific research applications:

Comparison with Similar Compounds

    Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

    Alendronate: A bisphosphonate used for osteoporosis treatment.

    Estradiol: A natural estrogen used in hormone replacement therapy.

Comparison:

This compound stands out due to its potential for enhanced efficacy and selectivity, making it a promising candidate for further research and development in various therapeutic areas.

Properties

CAS No.

618902-12-8

Molecular Formula

C56H52N2O8S2

Molecular Weight

945.158

IUPAC Name

[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2

InChI Key

YRRTXEHIDQKSOF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O

Synonyms

[6,6’-Dihydroxy-2,2’-bis(4-hydroxyphenyl)[7,7’-bibenzo[b]thiophene]-3,3’-diyl]bis[[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of identifying Raloxifene Dimer as an impurity in Raloxifene Hydrochloride?

A1: Identifying and characterizing impurities like this compound is crucial for several reasons:

    Q2: What information is available about the structural characterization of this compound?

    A2: The research paper mentions the identification of this compound as one of the eight impurities found in Raloxifene Hydrochloride. [] While the paper doesn't provide the exact molecular formula, weight, or detailed spectroscopic data for this compound, it indicates that these were determined during the characterization process. The study utilized techniques like LCMS, IR, NMR, and Mass spectroscopy to characterize the impurity. [] Further research and publications might provide more detailed information on the structural aspects of this dimer.

    Q3: How was this compound identified and quantified in the Raloxifene Hydrochloride samples?

    A3: The researchers utilized a gradient high-performance liquid chromatography (HPLC) method to detect and quantify this compound and other impurities in Raloxifene Hydrochloride samples. [] They were able to identify the dimer even at low concentrations (0.05 - 0.1% area percentage). [] The study then employed LCMS to determine the mass number of the impurity, further confirming its identity. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.